6-Bromopicolinic acid
Overview
Description
6-Bromopicolinic acid, also known as 6-Bromopyridine-2-carboxylic acid, is a chemical compound with the formula C6H4BrNO2 . It is used in the synthesis of chiral 2,2′-dipyidylamines .
Synthesis Analysis
In the agrochemical industry, 6-Bromopicolinic Acid is used as an intermediate in the synthesis of fungicides and herbicides . The manufacturing process involves several steps, including the synthesis of the intermediate product, purification, and isolation of the final product .Molecular Structure Analysis
The molecular structure of 6-Bromopicolinic acid is characterized by a bromine atom attached to the 6th position of the pyridine ring . The molecular formula is C6H4BrNO2, with an average mass of 202.005 Da .Chemical Reactions Analysis
The photochemistry of 6-Bromopicolinic acid has been studied. In deoxygenated pH 5.4 water, it yields 6-hydroxypicolinic acid (70%) and a substituted pyrrole . The photolysis of 6-Bromopicolinic acid is drastically enhanced by Cl−, producing 6-chloropicolinic acid with a chemical yield of about 90% .Physical And Chemical Properties Analysis
6-Bromopicolinic acid has a molecular weight of 202.01 g/mol . More detailed physical and chemical properties could not be found in the search results.Scientific Research Applications
Synthesis Improvement
6-Bromopicolinic acid has been utilized in the improved synthesis of certain chemical compounds. A study demonstrated its use in reductively homocoupling to yield 6,6′-dimethyl-2,2′-bipyridine, which is an important disubstituted bipyridine (Cassol, Demnitz, Navarro, & Neves, 2000).
Crystal Structure Analysis
It has been applied in the formation of polymorphs in cobalt(II) complexes. The influence of solution pH on the formation of different crystal structures in these complexes has been specifically studied, showcasing the versatility of 6-bromopicolinic acid in forming varied crystalline structures (Kukovec & Popović, 2009).
Copper(II) Complexes Formation
In the creation of copper(II) complexes, 6-bromopicolinic acid has been used. These complexes were analyzed for their molecular, crystal structures, and thermal stability, providing insights into the formation and properties of such metal complexes (Kukovec, Popović, Kozlevčar, & Jagličić, 2008).
Nickel(II) Complexes and Pseudopolymorphism
Similarly, nickel(II) complexes with 6-bromopicolinic acid were prepared, showcasing examples of pseudopolymorphs, where the complexes differ in the number of co-crystallized water molecules but share the same crystal system. Such studies contribute to understanding the diversity in crystal formation (Kukovec & Popović, 2009).
Photochemical Studies
6-Bromopicolinic acid has been investigated for its photochemical behavior. This includes studies on its photodehalogenation, contributing to a deeper understanding of photochemical reactions in water and mixed solvents (Rollet, Richard, & Pilichowski, 2006).
Reactivity Studies
The reactivity of halides with triplets of 6-bromopicolinic acid was studied, revealing insights into the contrasting effects of bromide and chloride. Such studies are crucial in understanding the behavior of halides in various chemical environments (Rollet & Richard, 2006).
Monomer Synthesis
6-Bromopicolinic acid was used in the synthesis of 6-phenylethynyl picolinic acid, a monomer for creating derivatives with potential applications in materials science. This demonstrates its role in the synthesis of novel compounds with specific properties (Wang, Baek, Baek, Nishino, Spain, & Tan, 2006).
Catalysis in Organic Synthesis
The acid has been used in copper-catalyzed coupling reactions, showcasing its role as a catalyst in the synthesis of pyrrolo[2,3-d]pyrimidines, a class of compounds with potential pharmaceutical applications (Jiang, Sun, Jiang, & Ma, 2015).
Safety And Hazards
properties
IUPAC Name |
6-bromopyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO2/c7-5-3-1-2-4(8-5)6(9)10/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XURXQNUIGWHWHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344021 | |
Record name | 6-Bromopicolinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90344021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromopicolinic acid | |
CAS RN |
21190-87-4 | |
Record name | 6-Bromopicolinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90344021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Bromopyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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